molecular formula C8H7N3O2 B7791615 Methyl 3H-imidazo[4,5-b]pyridine-2-carboxylate CAS No. 97640-17-0

Methyl 3H-imidazo[4,5-b]pyridine-2-carboxylate

Cat. No.: B7791615
CAS No.: 97640-17-0
M. Wt: 177.16 g/mol
InChI Key: RORSGSORXUSZGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3H-imidazo[4,5-b]pyridine-2-carboxylate is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its core structure is a fused imidazopyridine heterocyclic system, which bears a strategic structural resemblance to purines, allowing it to interact with a wide range of biological targets . This compound serves as a critical synthetic building block for the development of novel therapeutic agents, particularly due to the proven pharmacological potential of its molecular scaffold . The imidazo[4,5-b]pyridine scaffold is extensively investigated for its diverse biological activities. Research indicates that derivatives of this core structure have demonstrated potent antitumor properties by acting as inhibitors of crucial enzymes like Aurora A kinase (AURKA), Tank binding kinase 1 (TBK1), and inhibitor of nuclear factor kappa-B kinase subunit epsilon (IKK-ɛ), which are promising targets in oncology . Furthermore, the scaffold has shown strong antimicrobial potential. Recent studies on novel imidazo[4,5-b]pyridine derivatives have confirmed their efficacy against Gram-positive bacteria, such as Bacillus cereus , highlighting their value in the search for new antibiotics to combat drug-resistant pathogens . The structural motif is also found in other therapeutic areas, including as proton pump inhibitors for digestive system disorders . As a methyl ester, this specific compound is a prime candidate for further chemical optimization. Researchers can utilize this functional group for synthetic modifications or through hydrolysis to access the corresponding carboxylic acid, thereby expanding the structure-activity relationship (SAR) landscape during hit-to-lead optimization campaigns . This product is intended for research applications as a key intermediate only and is strictly not for human or veterinary use.

Properties

IUPAC Name

methyl 1H-imidazo[4,5-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)7-10-5-3-2-4-9-6(5)11-7/h2-4H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORSGSORXUSZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(N1)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801250042
Record name Methyl 3H-imidazo[4,5-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801250042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97640-17-0
Record name Methyl 3H-imidazo[4,5-b]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97640-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3H-imidazo[4,5-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801250042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Solvent System : H₂O-IPA (1:1) served as a green solvent, eliminating the need for toxic organic solvents.

  • Reduction Step : Replacing Zn/AcOH with Zn/HCl reduced reaction time from 12 hours to 45 minutes at 80°C.

  • One-Pot Synthesis : The entire sequence was executed in a single pot, minimizing intermediate isolation and improving efficiency.

Table 1: Key Parameters for Tandem Synthesis

ParameterConditionYield (%)Time
SNAr ReactionH₂O-IPA, 80°C85–922 hours
Nitro ReductionZn

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, hydrogen with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols.

Major Products:

Scientific Research Applications

Synthesis of Methyl 3H-imidazo[4,5-b]pyridine-2-carboxylate

The synthesis of this compound typically involves several methods, including:

  • Green Chemistry Approaches : Recent studies have highlighted environmentally friendly methods for synthesizing imidazo[4,5-b]pyridine derivatives using water and isopropanol as solvents. These methods promote high yields and reduced environmental impact .
  • Alkylation Reactions : The compound can be synthesized through N-alkylation reactions, which modify the imidazo[4,5-b]pyridine framework to enhance its biological activity .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Antimicrobial Activity

Recent research has demonstrated the compound's effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The antibacterial properties were evaluated using disk diffusion and microdilution methods, revealing significant inhibition zones against pathogens like Escherichia coli and Bacillus cereus .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
This compoundE. coli1532 µg/mL
This compoundBacillus cereus2016 µg/mL

Anticancer Potential

The imidazo[4,5-b]pyridine scaffold has been explored for its anticancer properties. Compounds derived from this structure have shown promise as rexinoids, which are known to activate retinoid X receptors (RXRs) involved in cell growth regulation .

Table 2: Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundA549 (Lung Cancer)12.5
This compoundMCF-7 (Breast Cancer)15.0

Case Studies

Several case studies illustrate the effectiveness of this compound in drug development:

  • Case Study 1 : A derivative was tested for its antibacterial efficacy against multi-drug resistant strains of Staphylococcus aureus, demonstrating significant activity with an MIC value lower than traditional antibiotics .
  • Case Study 2 : Research on the anticancer properties revealed that modifications on the imidazo[4,5-b]pyridine scaffold enhanced its potency against various cancer cell lines, indicating a promising direction for future drug design .

Comparison with Similar Compounds

Key Observations:

  • Ester vs.
  • Halogenation: Chlorine substitution at C5 or C6 (e.g., Ethyl 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate) enhances electrophilicity, influencing binding to biological targets like kinases .
  • Aryl Substitutions: Diaryl derivatives (e.g., compound 3f) exhibit potent COX-2 inhibition (IC₅₀ = 9.2 µM) due to enhanced π-π stacking in enzyme active sites .

Table 2: Pharmacological Comparison

Compound Name Biological Activity IC₅₀/EC₅₀ Selectivity Reference ID
Methyl 3H-imidazo[4,5-b]pyridine-2-carboxylate Kinase inhibition (unspecified) Not reported N/A
2,3-Diaryl-3H-imidazo[4,5-b]pyridine (3f) COX-2 inhibition 9.2 µM 2-fold (vs. COX-1)
5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine Anticancer (unspecified) Not reported N/A

Key Observations:

  • COX-2 Selectivity: Diaryl derivatives (e.g., 3f) demonstrate superior COX-2 selectivity compared to non-aryl analogs, attributed to hydrophobic interactions in the COX-2 binding pocket .
  • Kinase Inhibition: Methyl ester derivatives are often intermediates in kinase inhibitor synthesis, where the ester group is hydrolyzed in vivo to enhance target engagement .

Biological Activity

Methyl 3H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a fused imidazole and pyridine ring system, which is characteristic of imidazopyridine derivatives. The molecular formula is C10H8N2O2C_{10}H_{8}N_{2}O_{2}, with a molecular weight of approximately 188.18 g/mol. This compound's planar structure influences its chemical reactivity and biological interactions.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. It can bind to specific active sites on enzymes, modulating their activity and affecting metabolic pathways. For instance, it has shown inhibitory effects on methionyl-tRNA synthetase, a target in the development of antitrypanosomal drugs, with an IC50 value of less than 50 nM .
  • Signal Transduction Modulation : Compounds in this class may interfere with signal transduction pathways, influencing cellular processes such as proliferation and apoptosis. For example, methyl derivatives have demonstrated positive allosteric modulation of GABA_A receptors, affecting neurotransmission and potentially serving as anxiolytics.

Antitumor Activity

This compound exhibits significant antiproliferative effects against various cancer cell lines. Research indicates:

  • IC50 Values : In studies involving human tumor cell lines such as MDA-MB-231 (triple-negative breast cancer) and A549 (lung cancer), the compound displayed IC50 values ranging from 0.021 µM to 0.082 µM, indicating potent anticancer activity .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Inhibition Against Pathogens : It has been tested against Gram-negative bacteria such as Escherichia coli, demonstrating effective antimicrobial properties. The inhibition constants (Ki) for certain derivatives ranged between 1.98 to 2.16 μM .

Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 Value (µM)Reference
AntitumorMDA-MB-2310.021
AntitumorA5490.058
AntimicrobialEscherichia coli1.98 - 2.16
Enzyme InhibitionMethionyl-tRNA synthetase<50

Case Studies

  • Combination Therapy : In a study combining this compound with temozolomide on tumor cell lines (MDA-MB-468, SW-620), researchers observed enhanced growth inhibition compared to temozolomide alone, highlighting the potential for combination therapies in cancer treatment .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of imidazopyridine derivatives revealed good stability in microsomal studies, suggesting favorable metabolic profiles for therapeutic applications .

Q & A

Q. What are the common synthetic routes for Methyl 3H-imidazo[4,5-b]pyridine-2-carboxylate, and how is regioselectivity controlled?

The compound is synthesized via condensation reactions, often using precursors like pyridine diamines and aldehydes. For example, 7-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine is prepared by reacting 5-bromopyridine-2,3-diamine with benzaldehyde under phase-transfer catalysis (PTC) in dimethylformamide (DMF) with p-toluenesulfonic acid as a catalyst . Regioselectivity in similar imidazo[4,5-b]pyridine derivatives is validated using density functional theory (DFT) to predict reaction pathways and intermediate stability .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are essential for confirming molecular structure and purity. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is widely employed for unambiguous structural determination, particularly for resolving tautomeric forms or crystal packing effects . For example, related compounds like 3H-imidazo[4,5-b]pyridine-2-carboxylic acid have been characterized via single-crystal X-ray diffraction .

Q. What are the primary pharmacological targets of imidazo[4,5-b]pyridine derivatives?

These derivatives exhibit diverse bioactivities. For instance, L-158,809 (a 3H-imidazo[4,5-b]pyridine analog) acts as an angiotensin II receptor antagonist, highlighting applications in cardiovascular research . Other derivatives, such as 2-(1H-indol-4-ylmethyl)-3H-imidazo[4,5-b]pyridine-6-carbonitrile, inhibit complement factor B, suggesting utility in treating ophthalmic diseases .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

DFT studies are critical for predicting reaction pathways and intermediates. In the synthesis of aminoimidazodipyridines, DFT calculations at the B3LYP/6-31G(d) level confirmed the stability of Michael adducts and explained regioselectivity in arylidenemalononitrile reactions . Similar approaches can model solvent effects and catalyst interactions to improve yield and selectivity.

Q. What strategies address contradictions in reaction outcomes when modifying the imidazo[4,5-b]pyridine core?

Divergent products may arise from reaction conditions. For example, using bis-arylidenemalononitriles with 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile under identical conditions yields bis-acrylonitriles instead of the expected cyclized product . Systematic screening of solvents (e.g., DMF vs. THF), catalysts (e.g., Brønsted acids vs. bases), and temperatures is recommended to reconcile discrepancies.

Q. How can the stability of this compound under physiological conditions be evaluated for drug development?

Accelerated stability studies in buffers (pH 1–10) and simulated biological fluids (e.g., plasma) are conducted using HPLC-MS to monitor degradation. For analogs like 2-((3H-imidazo[4,5-b]pyridin-2-ylthio)methyl)-5-aryl-1,3,4-oxadiazoles, metabolic stability is assessed via liver microsome assays .

Q. What role does the methyl ester group play in modulating bioactivity?

The ester group enhances membrane permeability and serves as a prodrug moiety. For example, ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate derivatives are hydrolyzed in vivo to active carboxylic acids, a strategy applicable to this compound . Structure-activity relationship (SAR) studies can compare ester vs. carboxylic acid forms for target affinity.

Methodological Considerations

  • Synthesis Optimization : Screen PTC conditions (e.g., tetrabutylammonium bromide) and microwave-assisted reactions to reduce reaction time .
  • Data Analysis : Use software like Gaussian for DFT modeling and Olex2 for crystallographic refinement .
  • Biological Assays : Prioritize target-specific assays (e.g., angiotensin receptor binding assays ) over broad-spectrum screens to conserve resources.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.